![molecular formula C19H13FN2 B1342482 2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole CAS No. 863422-98-4](/img/structure/B1342482.png)

2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole

Overview

Description

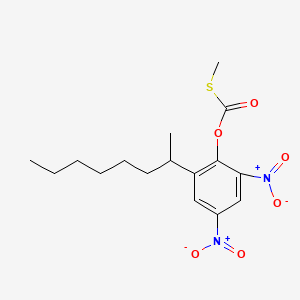

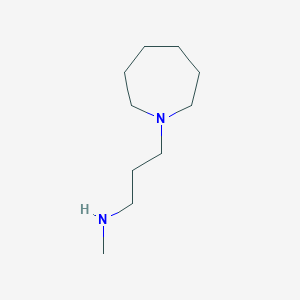

The compound "2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole" is a derivative of the benzo[d]imidazole class, which is a bicyclic compound consisting of benzene fused to an imidazole ring. The presence of the fluorophenyl group suggests potential for interaction with biological systems, as fluorine atoms are often included in pharmaceuticals to modulate activity and increase metabolic stability.

Synthesis Analysis

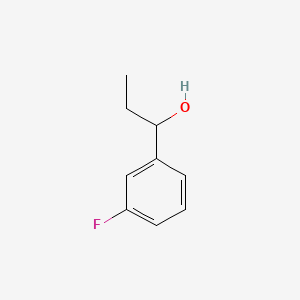

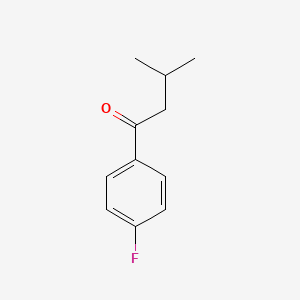

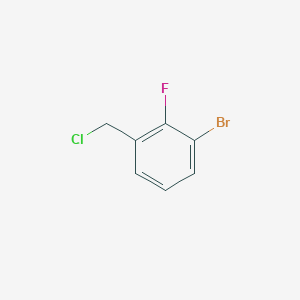

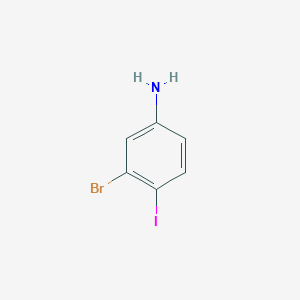

The synthesis of benzo[d]imidazole derivatives typically involves cyclization reactions starting from o-phenylenediamine precursors. For example, the synthesis of "1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole" involves cyclization, N-alkylation, hydrolyzation, and chlorination steps . Although the exact synthesis of "2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole" is not detailed in the provided papers, similar synthetic strategies may be employed, such as the one-pot nitro reductive cyclization method used for the synthesis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate .

Molecular Structure Analysis

The molecular structure of benzo[d]imidazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray crystallography. For instance, the crystal and molecular structure of "2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde" was determined using X-ray diffraction, revealing intermolecular interactions such as C-H…N, C-H…O, and C-H…F . Similar techniques would be applicable to determine the structure of "2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole".

Chemical Reactions Analysis

Benzo[d]imidazole derivatives can participate in various chemical reactions. For example, the new fluorophores of the 3H-imidazo[4,5-e][2,1]benzoxazoles series underwent thermal rearrangement to form new compounds . The presence of a fluorine atom in "2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole" could influence its reactivity, potentially leading to unique chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazole derivatives can be studied using computational methods such as DFT, as well as experimental techniques. For instance, vibrational spectra and assignments for "2-(4-methoxyphenyl)-1H-benzo[d]imidazole" were investigated using ab initio calculations and compared with experimental IR spectra . Similarly, the physical and chemical properties of "2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole" could be analyzed to understand its stability, electronic structure, and potential biological activity.

Case Studies

Several of the provided papers discuss the biological activity of benzo[d]imidazole derivatives. For example, substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters were examined for their antiproliferative effects against breast cancer cell lines, with some compounds showing greater activity than cisplatin . Additionally, ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate was identified as a potent and safe antianxiety agent . These studies suggest that "2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole" could also have potential therapeutic applications, which would warrant further investigation.

Scientific Research Applications

Antibacterial and Antimicrobial Properties

Research has identified derivatives of 2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole with notable antibacterial activities. A study by Darekar et al. (2020) synthesized novel derivatives and tested them for antibacterial activity, finding moderate activity against both gram-positive and gram-negative bacterial strains (Darekar, N., Karale, B., Akolkar, H., & Burungale, A. S., 2020). Similarly, compounds containing the 2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole moiety synthesized for antimicrobial and antituberculosis properties showed promising results against various bacterial strains, including Mycobacterium tuberculosis (Jadhav, G., Shaikh, M., Kale, R., Shiradkar, M., & Gill, C., 2009).

Fluorescence Studies and Sensor Applications

The fluorescence properties of 2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole have been extensively studied, demonstrating its potential in sensor applications. Karunakaran et al. (2013) investigated the energy transfer from the compound to Al2O3 nanocrystals, deducing the distance and energy transfer dynamics, which could be significant in developing fluorescence-based sensors (Karunakaran, C., Jayabharathi, J., & Jayamoorthy, K., 2013). Additionally, the interaction of this compound with TiO2 nanoparticles has been studied, revealing its potential in enhancing fluorescence through specific nanoparticle interactions (Karunakaran, C., Jayabharathi, J., & Jayamoorthy, K., 2013).

Anticancer Activity

Compounds derived from 2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole have shown potential anticancer activities. Karthikeyan et al. (2017) synthesized derivatives and evaluated them against breast cancer cell lines, with some showing greater antiproliferative effects than cisplatin, suggesting their usefulness in developing cancer therapeutics (Karthikeyan, C., Solomon, V., Lee, H., & Trivedi, P., 2017).

Electroluminescence and Material Science

The electroluminescent properties of benzimidazole derivatives have been explored for potential applications in light-emitting devices. Xu et al. (2010) synthesized small molecular Ir(3+) complexes with phenyl benzimidazole, demonstrating significant electroluminescent performance and highlighting the role of peripheral groups in enhancing device efficiency (Xu, H.-J., Yu, D.-H., Liu, L., Yan, P., Jia, L., Li, G., Yue, Z., 2010).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(2-fluorophenyl)-1-phenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN2/c20-16-11-5-4-10-15(16)19-21-17-12-6-7-13-18(17)22(19)14-8-2-1-3-9-14/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOGNCBKKSOCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609975 | |

| Record name | 2-(2-Fluorophenyl)-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole | |

CAS RN |

863422-98-4 | |

| Record name | 2-(2-Fluorophenyl)-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine](/img/structure/B1342407.png)

![2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-](/img/structure/B1342429.png)

![3-Pyridinemethanol, 5-hydroxy-6-methyl-4-[(methylamino)methyl]-](/img/structure/B1342433.png)